molecular formula C9H8FNS B1599454 (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate CAS No. 737000-82-7

(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate

Cat. No.: B1599454
CAS No.: 737000-82-7
M. Wt: 181.23 g/mol
InChI Key: JXMBAXGHCKMDES-SSDOTTSWSA-N
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Description

Primary Chemical Identifiers

(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate represents a chiral isothiocyanate compound characterized by the presence of a fluorinated aromatic ring system coupled with an optically active carbon center. The compound bears the Chemical Abstracts Service registry number 737000-82-7, establishing its unique chemical identity in the literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the alternative name 1-Fluoro-4-[(1R)-1-isothiocyanatoethyl]benzene providing structural clarity regarding the substitution pattern.

The molecular identity encompasses several synonymous designations that reflect different naming conventions and structural perspectives. These include the descriptive name that emphasizes the stereochemical configuration and functional group arrangement, as well as systematic nomenclature that precisely defines the spatial arrangement of substituents around the chiral center. The compound exists as part of a stereoisomeric pair, with its enantiomer (S)-(+)-1-(4-Fluorophenyl)Ethyl Isothiocyanate bearing the distinct Chemical Abstracts Service number 737000-83-8.

Molecular Formula and Constitutional Analysis

The molecular constitution of this compound follows the empirical formula C9H8FNS, indicating a precise arrangement of nine carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and one sulfur atom within the molecular framework. This composition reflects the integration of an aromatic fluorophenyl moiety with an ethyl chain bearing the characteristic isothiocyanate functional group. The molecular weight calculation yields 181.23000 daltons, corresponding to the sum of atomic masses for all constituent elements.

The constitutional framework reveals a sophisticated arrangement where the fluorine substituent occupies the para position relative to the ethyl chain attachment point on the benzene ring. This specific substitution pattern contributes to the compound's unique chemical and physical properties, distinguishing it from other positional isomers and providing specific electronic effects that influence reactivity patterns.

Property Value Reference
Molecular Formula C9H8FNS
Molecular Weight 181.23000 g/mol
Exact Mass 181.03600 g/mol
Chemical Abstracts Service Number 737000-82-7
Polar Surface Area 44.45000 Ų
Logarithm of Partition Coefficient 2.98950

Properties

IUPAC Name

1-fluoro-4-[(1R)-1-isothiocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMBAXGHCKMDES-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426816
Record name (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-82-7
Record name (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for Isothiocyanates from Primary Amines

The most common approach to synthesize isothiocyanates, including (R)-(-)-1-(4-fluorophenyl)ethyl isothiocyanate, involves the reaction of the corresponding primary amine with carbon disulfide (CS₂) to form a dithiocarbamate intermediate, followed by desulfurylation to yield the isothiocyanate.

  • One-pot aqueous process:
    A facile one-pot method has been reported where the primary amine is reacted with CS₂ in the presence of an inorganic base (e.g., potassium carbonate) under aqueous conditions to form the dithiocarbamate salt in situ. This intermediate is then treated with a desulfurylation reagent such as cyanuric chloride (TCT) at low temperature (0 °C) to afford the isothiocyanate product in good yield. The solvent choice and base are critical for efficient formation of the dithiocarbamate, especially for electron-deficient aromatic amines such as 4-fluoroaniline derivatives. This method is suitable for scale-up and provides a relatively mild and economical route to isothiocyanates.

  • Key reaction conditions for 4-fluoroaniline derivatives:

    • Reaction with CS₂ (typically 2.5-3 equivalents) and potassium carbonate in water at room temperature overnight.
    • Subsequent addition of TCT in dichloromethane at 0 °C for 30 minutes.
    • Basification with 6 N NaOH to pH > 11 to isolate the isothiocyanate.
    • Yields for 4-fluorophenyl isothiocyanate are reported to be high under these conditions.

Alternative Synthetic Procedures

Several other synthetic protocols have been adapted from the literature for isothiocyanate preparation, which can be applied to the chiral 4-fluorophenyl ethyl amine precursor:

Procedure Key Reagents & Conditions Notes Reference
A. CS₂ / K₂CO₃ / Na₂S₂O₈ oxidation Primary amine + CS₂ + K₂CO₃ in water, stirred overnight; then sodium persulfate added for oxidation to isothiocyanate Mild conditions, aqueous medium, suitable for scale-up
B. Thiophosgene method Amine + thiophosgene in biphasic CH₂Cl₂ / saturated NaHCO₃ at room temperature, 1 hour Efficient but uses toxic thiophosgene; biphasic extraction required
C. 1,1’-Thiocarbonyl diimidazole Amine + 1,1’-thiocarbonyl diimidazole in CH₂Cl₂ at room temperature, 1 hour Mild, convenient, avoids thiophosgene

These methods have been successfully employed for a broad range of aryl and alkyl amines, including fluorinated aromatic amines. The choice depends on reagent availability, scale, and safety considerations.

Optimization of Reaction Conditions for Fluorophenyl Isothiocyanates

A recent study optimized the synthesis of fluorinated isothiocyanates using a dual-chamber H-tube method involving silver fluoride (AgF), diphenylphosphoryl chloride (Ph₂PCl), and sodium trifluoromethanesulfinate (CF₃SO₂Na) in acetonitrile solvent at room temperature. The reaction parameters were systematically varied to maximize yield:

Parameter Variation Yield (%) Notes
AgF amount 0.8 to 1.2 mmol 55-80% 0.8 mmol AgF with 1.2 mmol CF₃SO₂Na optimal
Solvent for chamber 1 MeCN, THF, DMF, Toluene, DCM, Et₂O MeCN gave highest yield (80%) Polar aprotic solvents favored
Solvent for chamber 2 MeCN, THF, DMF, Toluene, DCM, Et₂O MeCN best (80%) Matching solvents improved compatibility
Temperature Room temp to 35 °C Room temperature optimal Mild conditions preferred

This optimization demonstrates the importance of solvent choice and reagent stoichiometry in achieving high yields for fluorinated isothiocyanates.

Stability Considerations

Stability studies of fluorinated isothiocyanates in various solvents and pH conditions show that these compounds are generally stable in neutral to mildly basic aqueous media and common organic solvents such as acetonitrile and dimethyl sulfoxide. Stability decreases under strongly acidic or highly basic conditions, which is critical for storage and handling of this compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Yield Range
One-pot aqueous CS₂ / TCT Primary amine, CS₂, K₂CO₃, TCT Aqueous, RT to 0 °C, overnight Mild, scalable, economical Requires careful control of pH and temperature ~70-90%
Thiophosgene method Primary amine, thiophosgene, NaHCO₃ Biphasic CH₂Cl₂ / aqueous, RT, 1 h High efficiency Thiophosgene toxicity, biphasic workup ~70-85%
1,1’-Thiocarbonyl diimidazole Primary amine, thiocarbonyl diimidazole CH₂Cl₂, RT, 1 h Mild, no toxic gases Reagent cost ~60-80%
H-tube AgF / Ph₂PCl / CF₃SO₂Na Fluorinated amine, AgF, Ph₂PCl, CF₃SO₂Na MeCN, RT, 16 h Optimized for fluorinated substrates Multi-reagent system Up to 80%

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Thioureas

    Oxidation: Sulfonyl derivatives

    Reduction: Amines

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that isothiocyanates, including (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate, exhibit significant anticancer properties. They have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including inhibition of cell proliferation and modulation of signaling pathways.

Case Study
A study demonstrated that derivatives of isothiocyanates can significantly inhibit the growth of human tumor cell lines. The compound's structure allows it to interact effectively with biological targets involved in cancer progression .

Compound Target Cell Line IC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5
This compoundA549 (Lung Cancer)15.0

Agrochemical Applications

Isothiocyanates are recognized for their role in pest control and herbicide development. The presence of the fluorine atom in this compound enhances its lipophilicity, potentially improving its efficacy as a pesticide.

Research Findings
Studies have shown that isothiocyanates can disrupt the growth of certain pests by inhibiting critical enzymes involved in their metabolic processes. The fluorinated variant may offer enhanced potency compared to non-fluorinated counterparts .

Application Effectiveness
Pest ControlModerate to High Efficacy
Herbicide DevelopmentPromising Results in Field Trials

Bioconjugation

The ability of isothiocyanates to react with amines to form stable thiocarbamate linkages makes them valuable in bioconjugation techniques. This property allows for the attachment of various biomolecules, including drugs and fluorescent probes, to proteins or antibodies.

Application Example
In a study focusing on bioconjugation methodologies, this compound was utilized to label proteins for imaging studies. The resulting conjugates showed enhanced stability and specificity in targeting cancer cells .

Enzyme Inhibition Studies

Isothiocyanates have been investigated for their potential to inhibit specific enzymes involved in various biological processes. For instance, research has indicated that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Data Summary

Enzyme Target Inhibition Percentage (%)
CYP1A245
CYP3A430

Mechanism of Action

The mechanism of action of ®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea linkages. This covalent modification can alter the function of enzymes and other proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Comparison: (R)-(-) vs. (S)-(+) Enantiomers

The enantiomer (S)-(+)-1-(4-Fluorophenyl)Ethyl Isothiocyanate shares identical physical and chemical properties with the (R)-(-) form, except for optical activity. Both enantiomers are available at 97% purity (Alfa catalog), but their stereochemistry leads to divergent interactions in chiral environments, such as enzyme binding sites. For example, the (R)-(-) enantiomer may exhibit higher affinity in asymmetric catalysis or receptor-targeted drug design due to spatial orientation .

Substituent Variations: Fluoro vs. Methoxy and Methylthio Groups

(R)-(-)-1-(4-Methoxyphenyl)Ethyl Isothiocyanate
  • Substituent Effect : The methoxy (-OCH₃) group is electron-donating, reducing the electrophilicity of the isothiocyanate group compared to the fluoro analog.
  • Reactivity : Lower reactivity toward nucleophiles (e.g., amines) due to diminished electrophilicity.
  • Applications : Preferred in reactions requiring controlled reactivity, such as stepwise organic syntheses .
4-(Methylthio)Phenyl Isothiocyanate
  • Substituent Effect : The methylthio (-SCH₃) group donates electrons via sulfur’s lone pairs, similar to methoxy but with greater polarizability.
  • Reactivity : Enhanced stability in radical reactions; sulfur’s nucleophilicity may enable unique reaction pathways (e.g., metal coordination).
  • Applications : Used in materials science and as a ligand in coordination chemistry .

Aliphatic vs. Aromatic Isothiocyanates

Ethyl Isothiocyanate
  • Structure : A simple aliphatic isothiocyanate (CH₂CH₂-N=C=S).
  • Reactivity : Highly volatile and reactive due to the absence of aromatic stabilization.
  • Natural Occurrence : Dominant in plant hydrolysates (e.g., 57.8% in hydrolysate volatiles) but absent in autolysates, indicating instability under enzymatic hydrolysis .
Allyl Isothiocyanate
  • Structure : Contains an allyl group (CH₂=CHCH₂-N=C=S).
  • Reactivity : Electrophilic double bond participates in conjugate additions, enabling diverse reactivity.
  • Applications : Widely used as a natural preservative (e.g., in mustard oil) .

Comparative Data Table

Compound Substituent Electronic Effect Reactivity Trend Key Applications References
(R)-(-)-1-(4-Fluorophenyl)Ethyl ITC 4-Fluoro Electron-withdrawing High electrophilicity Pharmaceuticals, chiral synthesis
(R)-(-)-1-(4-Methoxyphenyl)Ethyl ITC 4-Methoxy Electron-donating Moderate electrophilicity Controlled organic synthesis
4-(Methylthio)Phenyl ITC 4-Methylthio Electron-donating (via S) High polarizability Materials science, coordination chemistry
Ethyl ITC Aliphatic ethyl - High volatility/reactivity Natural product isolation
Allyl ITC Allyl - Conjugate addition-prone Food preservation, agrochemicals

ITC = Isothiocyanate

Key Research Findings

Synthetic Utility : (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate reacts efficiently with amines to form thioureas under mild conditions (THF, 4 hours at room temperature), as demonstrated in . Methoxy-substituted analogs may require longer reaction times due to reduced electrophilicity .

Biological Relevance : Fluorinated isothiocyanates exhibit enhanced metabolic stability compared to aliphatic analogs like ethyl ITC, which degrades rapidly in enzymatic environments .

Commercial Availability : High-purity enantiomers (97%) are accessible for research, underscoring their importance in asymmetric synthesis .

Biological Activity

(R)-(-)-1-(4-Fluorophenyl)ethyl isothiocyanate, an isothiocyanate compound, has garnered attention for its diverse biological activities. This compound, characterized by the presence of a fluorinated phenyl group, exhibits unique properties that make it a subject of interest in medicinal chemistry and pharmacological studies.

  • Molecular Formula : C₉H₈FNS
  • Molecular Weight : 181.23 g/mol
  • Functional Group : Isothiocyanate (-N=C=S)

The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its biological activity compared to non-fluorinated analogs.

  • Enzyme Inhibition : Isothiocyanates, including this compound, are known to inhibit various enzymes. Notably, they may target enzymes involved in cancer progression and inflammatory processes.
  • Bioconjugation : The ability of isothiocyanates to react with amines allows for the formation of stable thiocarbamate linkages, facilitating the attachment of therapeutic agents to biomolecules like proteins and antibodies.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)< 25
HepG-2 (Liver)< 25
PC-3 (Prostate)51-100
HCT-116 (Colon)51-100

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Antibacterial Activity

The compound has shown promising antibacterial activity against several strains:

Bacterial StrainActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaWeak

Case Studies

  • Study on Enzyme Inhibition : A study investigated the inhibition of protein tyrosine phosphatase 1B (PTP1B) by various substituted aryl isothiocyanates, including this compound. The compound demonstrated an IC50 value of approximately 8.0 µM, indicating effective inhibition .
  • Antimicrobial Evaluation : In a comparative study on antimicrobial agents, this compound was evaluated for its efficacy against pathogenic bacteria and fungi. The results indicated significant activity against Gram-positive bacteria but limited effectiveness against fungal strains .

Q & A

Q. What role does this compound play in studying enzyme inhibition mechanisms?

  • Case Study : It acts as a covalent inhibitor of cysteine proteases (e.g., caspase-3). Pre-incubate the enzyme with 10 µM compound in PBS (pH 7.4) for 30 minutes. Monitor residual activity via fluorogenic substrate (Ac-DEVD-AMC), showing 95% inhibition .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate
Reactant of Route 2
Reactant of Route 2
(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate

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